Lipophilicity (XLogP3-AA) Comparison: Impact on Predicted Membrane Permeability
The target compound exhibits a calculated XLogP3-AA of 5.1, which is notably higher than its 4-methyl analog (4-Methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline, XLogP3-AA = 4.8) but lower than the 4-chlorobenzyl analog (4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline, XLogP3-AA = 5.5) [1][2]. This places the target compound in a distinct lipophilicity window that favors cellular permeability while potentially avoiding excessive plasma protein binding associated with higher LogP values [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.1 |
| Comparator Or Baseline | 4-Methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline (XLogP3-AA = 4.8); 4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline (XLogP3-AA = 5.5) |
| Quantified Difference | ΔXLogP3-AA: +0.3 vs. 4-methyl analog; -0.4 vs. 4-chlorobenzyl analog |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability; the target compound's intermediate LogP value may offer a balanced ADME profile compared to its more or less lipophilic analogs.
- [1] PubChem. (2025). Computed Properties for CID 3730834 (XLogP3-AA = 5.1). View Source
- [2] PubChem. (2025). Computed Properties for 4-Methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline. View Source
